molecular formula C6H4ClFN2O2 B6260682 3-chloro-2-fluoro-4-nitroaniline CAS No. 2091650-15-4

3-chloro-2-fluoro-4-nitroaniline

Cat. No.: B6260682
CAS No.: 2091650-15-4
M. Wt: 190.6
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Description

3-Chloro-2-fluoro-4-nitroaniline is an aromatic compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process involves the use of a platinum catalyst under high pressure and temperature conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 3-chloro-2-fluoro-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-chloro-2-fluoro-4-nitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 3-chloro-4-nitroaniline
  • 2-fluoro-4-nitroaniline
  • 4-chloro-2-fluoroaniline

Comparison: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications .

Properties

CAS No.

2091650-15-4

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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